1-(2,5-dimethylphenyl)propan-1-ol
Overview
Description
1-(2,5-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O. It is a type of alcohol that features a propanol group attached to a dimethylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 1-(2,5-Dimethylphenyl)propan-1-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(2,5-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)propan-1-ol
- 1-(3,5-Dimethylphenyl)propan-1-ol
- 1-(2,5-Dimethylphenyl)ethanol
Uniqueness
1-(2,5-Dimethylphenyl)propan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to different interactions in biological systems and varied applications in industrial processes .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFHVLYXKPLTID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292385 | |
Record name | α-Ethyl-2,5-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104174-12-1 | |
Record name | α-Ethyl-2,5-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104174-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl-2,5-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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